![molecular formula C25H22N2O4S B4404213 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4404213.png)
4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate
Overview
Description
4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate is a complex organic compound that features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via a nucleophilic substitution reaction, where a benzylsulfonyl chloride reacts with the quinoxaline derivative in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol, such as methanol or ethanol, under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoxaline core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzylsulfonyl chloride, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, bacterial infections, and neurological disorders.
Materials Science: The unique structural features of this compound make it suitable for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The quinoxaline core is known to exhibit various biological activities, including antimicrobial and anticancer properties, by interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which forms the core structure of 4-(benzylsulfonyl)benzyl 2,3-dimethyl-6-quinoxalinecarboxylate.
Benzylsulfonyl Derivatives: Compounds containing the benzylsulfonyl group, which can exhibit similar chemical reactivity and biological activities.
Dimethylquinoxalinecarboxylates: Compounds with similar ester functionalities and quinoxaline cores.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the benzylsulfonyl group and the quinoxaline core allows for diverse applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2,3-dimethylquinoxaline-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-18(2)27-24-14-21(10-13-23(24)26-17)25(28)31-15-19-8-11-22(12-9-19)32(29,30)16-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZFDMAFEFAPKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)OCC3=CC=C(C=C3)S(=O)(=O)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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